2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate
Overview
Description
2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate is an organic compound with the molecular formula C21H19NO3 and a molecular weight of 333.38 g/mol . It is also known by other names such as acetic acid [3-[(2,4-dimethylphenyl)carbamoyl]-2-naphthyl] ester . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate typically involves the reaction of 2,4-dimethylphenyl isocyanate with 3-hydroxy-2-naphthoic acid in the presence of a suitable catalyst . The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate has several applications in scientific research:
Biology: This compound can be used in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target enzyme. The molecular pathways involved may include signal transduction pathways, metabolic pathways, and regulatory pathways that control various cellular processes .
Comparison with Similar Compounds
2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate can be compared with other similar compounds such as:
2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl methyl ester: This compound has a similar structure but with a methyl ester group instead of an acetate group.
2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl propionate: This compound has a propionate group instead of an acetate group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in various fields.
Properties
IUPAC Name |
[3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-13-8-9-19(14(2)10-13)22-21(24)18-11-16-6-4-5-7-17(16)12-20(18)25-15(3)23/h4-12H,1-3H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPROMIJBCXFNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196595 | |
Record name | 2-(N-(2,4-Dimethylphenyl)carbamoyl)-3-naphthyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4569-00-0 | |
Record name | 3-(Acetyloxy)-N-(2,4-dimethylphenyl)-2-naphthalenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4569-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(N-(2,4-Dimethylphenyl)carbamoyl)-3-naphthyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(N-(2,4-Dimethylphenyl)carbamoyl)-3-naphthyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[N-(2,4-dimethylphenyl)carbamoyl]-3-naphthyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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